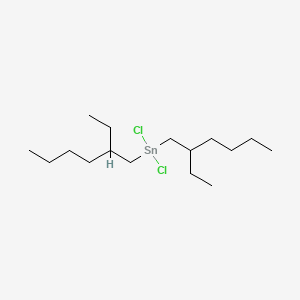
Bis(2-ethylhexyl)tin dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C8H17OH→(C8H17)2SnCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used
Scientific Research Applications
Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Membrane Interaction: It can disrupt cellular membranes, leading to cell lysis or apoptosis.
Signal Transduction: The compound can interfere with cellular signaling pathways, affecting cell growth and differentiation
Comparison with Similar Compounds
Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:
- Dimethyltin dichloride
- Dibutyltin dichloride
- Dioctyltin dichloride
Uniqueness:
- This compound has unique properties due to the presence of the 2-ethylhexyl groups, which provide steric hindrance and affect its reactivity and interaction with other molecules.
- Dimethyltin dichloride and dibutyltin dichloride have smaller alkyl groups, leading to different reactivity and applications.
- Dioctyltin dichloride has larger alkyl groups, which can affect its solubility and interaction with biological systems .
Properties
CAS No. |
25430-97-1 |
|---|---|
Molecular Formula |
C16H34Cl2Sn |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
dichloro-bis(2-ethylhexyl)stannane |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
AETSVNICMJFWQY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
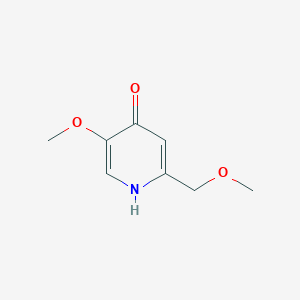
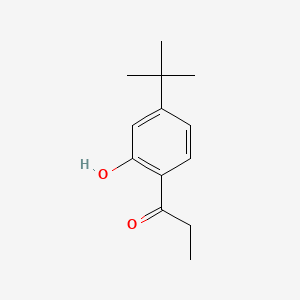
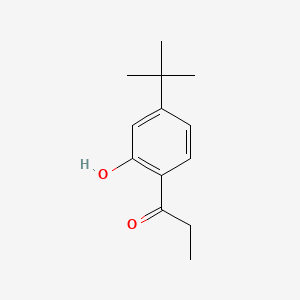
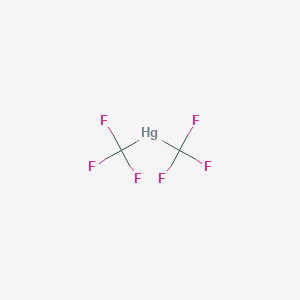
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
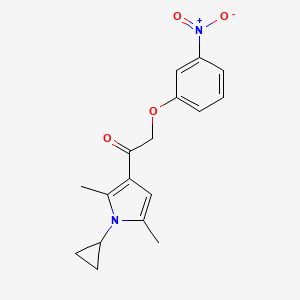
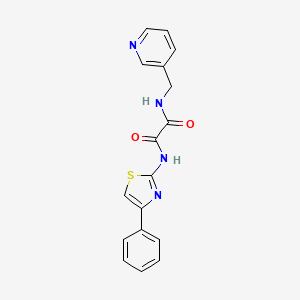
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
